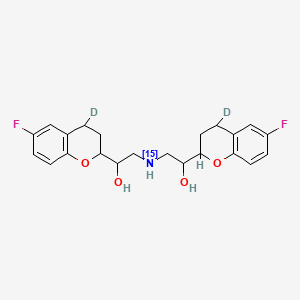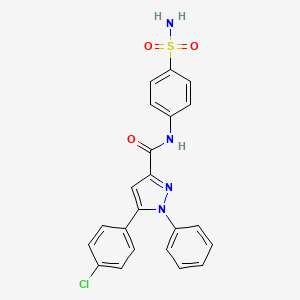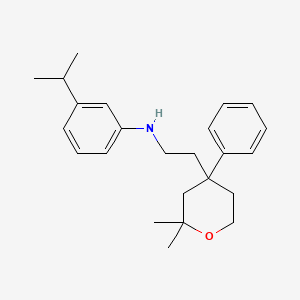
Coumarin-Quinone Conjugate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin-Quinone Conjugate is a compound that combines the structural features of coumarin and quinone. Coumarin is known for its fluorescent properties, while quinone is recognized for its role in redox reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Coumarin-Quinone Conjugate typically involves the conjugation of a coumarin fluorophore with a quinone analog. One common method includes the use of NADH:ubiquinone oxidoreductases to facilitate the conjugation process . The reaction conditions often require specific catalysts and controlled environments to ensure the successful formation of the conjugate.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with scaling adjustments to accommodate larger production volumes. The use of automated synthesis equipment and stringent quality control measures are essential to maintain the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions: Coumarin-Quinone Conjugate undergoes various chemical reactions, including:
Substitution: The coumarin part of the conjugate can undergo substitution reactions, particularly at positions where functional groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include hydroquinone derivatives, substituted coumarins, and various intermediate compounds that can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Coumarin-Quinone Conjugate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Coumarin-Quinone Conjugate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Coumarin Derivatives: These include various coumarin-based fluorescent probes and anticancer agents.
Quinone Derivatives: Compounds such as ubiquinone and hydroquinone share structural similarities with the quinone part of the conjugate.
Uniqueness: Coumarin-Quinone Conjugate stands out due to its dual functionality, combining the fluorescent properties of coumarin with the redox activity of quinone. This unique combination enhances its versatility and effectiveness in various research applications .
Propiedades
Fórmula molecular |
C24H25NO6 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl 7-(diethylamino)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C24H25NO6/c1-6-25(7-2)17-9-8-16-10-18(24(29)31-20(16)11-17)23(28)30-12-19-15(5)21(26)13(3)14(4)22(19)27/h8-11H,6-7,12H2,1-5H3 |
Clave InChI |
QJCBHBXUOMJXSQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC3=C(C(=O)C(=C(C3=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















